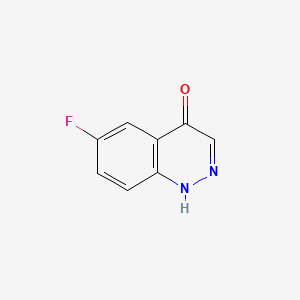

6-fluorocinnolin-4-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWDLJIYXFPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236515 | |

| Record name | 6-Fluoro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-90-4 | |

| Record name | 6-Fluoro-4-cinnolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUORO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266ZH5EWY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 6 Fluorocinnolin 4 Ol

Review of General Synthetic Approaches to Cinnoline (B1195905) Ring Systems

The construction of the bicyclic cinnoline scaffold can be achieved through various synthetic routes, often involving cyclization as the key ring-forming step. Historically significant methods and modern metal-catalyzed approaches provide a versatile toolbox for chemists.

Cyclization Reactions (e.g., Richter, Widman-Stoermer, Borsche-Herbert Cyclizations)

Classical named reactions form the foundation of cinnoline synthesis, each offering a distinct pathway to the core structure, often utilizing readily available starting materials.

The Richter cinnoline synthesis involves the diazotization of an o-alkynyl-substituted aniline (B41778). The resulting diazonium salt undergoes an intramolecular cyclization to form a cinnoline ring. tandfonline.comwikipedia.org This reaction is particularly useful for the synthesis of 4-hydroxycinnolines. tandfonline.comthieme-connect.de The process typically begins with the treatment of the substituted aniline with sodium nitrite (B80452) in an acidic medium. tandfonline.com The versatility of this method allows for the preparation of various substituted cinnolines, as the initial aniline can bear different functional groups. nih.gov

The Widman-Stoermer synthesis provides access to 4-substituted cinnolines through the cyclization of a diazotized α-vinyl-aniline. ijariit.comresearchgate.netresearchgate.net A prerequisite for this reaction is the presence of a substituent on the α-carbon of the vinyl group. researchgate.net The reaction proceeds by treating the α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.org

The Borsche-Herbert cyclization is a widely used method for producing 4-hydroxycinnolines. ijariit.comscribd.cominnovativejournal.ininnovativejournal.in This reaction involves the diazotization of o-aminoacetophenones, followed by the cyclization of the resulting arenediazonium salt. ijariit.comscribd.cominnovativejournal.in This approach is noted for its versatility, allowing for a range of substituents on the aromatic ring and generally providing good yields of 70-90%. innovativejournal.in

| Cyclization Reaction | Precursor Type | Key Reagents | Product Type |

| Richter Synthesis | o-Alkynyl aniline | NaNO₂, Acid | 4-Hydroxycinnoline |

| Widman-Stoermer Synthesis | α-Vinyl-aniline | NaNO₂, HCl | 4-Substituted Cinnoline |

| Borsche-Herbert Cyclization | o-Aminoacetophenone | NaNO₂, Acid | 4-Hydroxycinnoline |

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the efficient construction of heterocyclic systems, and cinnoline synthesis is no exception. Palladium- and copper-catalyzed reactions have proven to be powerful tools for forming the necessary C-C and C-N bonds of the cinnoline core.

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. thieme-connect.de For instance, a highly efficient palladium-catalyzed cascade annulation of pyrazolones with aryl iodides has been developed to access benzo[c]cinnoline (B3424390) derivatives, which can be further converted to cinnolines. acs.orgresearchgate.net Another approach involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes to produce 3,4-disubstituted cinnolines. researchgate.net The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been employed in a multi-step synthesis of 6-fluorocinnolin-4-ol, demonstrating the power of this method in constructing complex, substituted cinnolines. nih.gov

Copper-catalyzed reactions also offer efficient routes to cinnolines. A notable example is the copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. nih.gov Copper catalysis has also been utilized in the synthesis of quinoline (B57606) derivatives through a tandem Knoevenagel condensation, amination, and cyclization, showcasing the potential of copper in facilitating complex heterocyclic ring formation. rsc.org Furthermore, copper-catalyzed cascade cyclizations have been reported for the regioselective synthesis of functionalized cinnolines. nih.govrsc.org

| Metal Catalyst | Reaction Type | Precursors | Resulting Structure |

| Palladium | Cascade Annulation | Pyrazolones, Aryl Iodides | Benzo[c]cinnoline derivatives |

| Palladium | Sonogashira Coupling/Cyclization | 2-Iodo-4-fluoroaniline, Ethynyltrimethylsilane | This compound |

| Copper | Aerobic Dehydrogenative Cyclization | N-Methyl-N-phenylhydrazones | Cinnolines |

| Copper | Cascade Cyclization | Various | Functionalized Cinnolines |

Utilization of Arenediazonium Salts, Aryl Hydrazines, and Arylhydrazones

The choice of precursor is critical in directing the synthesis towards the desired cinnoline derivative. Arenediazonium salts, aryl hydrazines, and arylhydrazones are common and versatile starting materials.

Arenediazonium salts are key intermediates in several cinnoline syntheses, most notably the Richter and Borsche-Herbert cyclizations. ijariit.comscribd.cominnovativejournal.ininnovativejournal.in They are typically formed in situ from the corresponding aniline and are highly reactive electrophiles that readily undergo cyclization. tandfonline.com The cyclization of o-ethynylarenediazonium salts is a significant method for producing 4-halocinnolines. nih.gov

Aryl hydrazines are versatile precursors for cinnoline synthesis. ijariit.cominnovativejournal.in For example, the condensation of fluorinated aryl hydrazines with 1,3-diketones can lead to the formation of fluorinated pyrazoles, a related heterocyclic system, which highlights their utility in constructing nitrogen-containing heterocycles. researchgate.net In the context of cinnoline synthesis, aryl hydrazines can be converted to arylhydrazones, which then undergo cyclization.

Arylhydrazones are widely used starting materials for the construction of the cinnoline ring. ijariit.cominnovativejournal.in They can be prepared from the condensation of aryl hydrazines with aldehydes or ketones. The subsequent cyclization can be promoted by various reagents, such as polyphosphoric acid, or through metal-catalyzed processes. ijariit.com For instance, palladium-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones has been reported, demonstrating a method to introduce fluorine-containing groups into these precursors. rsc.org

Advanced Strategies for Introducing Fluorine into Heterocyclic Scaffolds

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. nih.gov For a molecule like this compound, the fluorine atom can be introduced either by direct fluorination of a pre-formed cinnoline ring or by using a fluorinated building block in the synthesis.

Direct Fluorination Methodologies

Direct fluorination involves the introduction of a fluorine atom onto an existing molecular scaffold. This can be achieved through electrophilic, nucleophilic, or radical fluorination reactions.

Electrophilic fluorination reagents, such as Selectfluor®, are often used for the direct fluorination of electron-rich aromatic and heterocyclic systems. While direct fluorination of the cinnoline core is not extensively documented, the fluorination of related heterocycles like quinolines has been achieved, although it can be highly dependent on the directing effects of other substituents. researchgate.net

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, with a fluoride (B91410) source like potassium fluoride. This strategy is often employed in the later stages of a synthetic sequence.

Radical fluorination offers an alternative pathway for C-H fluorination. However, examples of direct radical fluorination of C-H bonds are relatively rare in the literature, especially for achieving high regioselectivity on complex heterocyclic systems. beilstein-journals.org

Incorporation of Fluorinated Building Blocks

A more common and often more regioselective approach to synthesizing fluorinated heterocycles is to start with a building block that already contains the fluorine atom. researchgate.net This strategy eliminates potentially challenging and unselective fluorination steps at later stages. researchgate.net

For the synthesis of this compound, a key strategy involves the use of a fluorinated aniline derivative as the starting material. Specifically, 2-iodo-4-fluoroaniline can be used as the precursor. nih.gov This fluorinated building block undergoes a Sonogashira coupling with an alkyne, followed by an acid-mediated cyclization to form the this compound ring system. nih.gov This approach ensures that the fluorine atom is precisely positioned at the 6-position of the cinnoline core.

Another potential strategy involves the use of fluorinated aryl hydrazines. For example, the cyclization of hydrazones derived from ortho-trifluoromethylarylhydrazines has been shown to form a pyridazine (B1198779) ring, which is the nitrogen-containing ring in cinnoline. ijariit.cominnovativejournal.in This suggests that a suitably substituted fluorinated aryl hydrazine (B178648) could serve as a precursor for the synthesis of this compound.

| Fluorination Strategy | Description | Example Precursor for this compound |

| Direct Fluorination | Introduction of fluorine onto a pre-formed cinnolin-4-ol ring. | Cinnolin-4-ol |

| Fluorinated Building Block | Synthesis using a starting material already containing fluorine. | 2-Iodo-4-fluoroaniline |

| Fluorinated Building Block | Synthesis using a fluorinated hydrazine derivative. | 4-Fluoro-2-hydrazinyl-benzonitrile (hypothetical) |

Development and Optimization of Synthetic Routes to this compound

The synthesis of this compound has been approached through various strategies, primarily centered around the construction of the core cinnoline ring system with the desired fluorine substituent. A notable and efficient method involves a multi-step sequence that begins with a Sonogashira coupling, followed by a cyclization reaction. nih.gov This approach highlights the importance of carefully planned synthetic pathways to achieve the target molecule.

Precursor Synthesis and Functionalization

The foundation of a successful synthesis lies in the preparation of key precursors. For this compound, a critical starting material is 2-iodo-4-fluoroaniline. nih.gov This precursor undergoes functionalization to introduce a side chain that will ultimately participate in the formation of the cinnoline ring.

A common strategy involves the coupling of an alkyne to the aniline derivative. Specifically, a Sonogashira coupling reaction between 2-iodo-4-fluoroaniline and ethynyltrimethylsilane is employed. nih.gov This reaction, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) dichloride and copper iodide, effectively creates the carbon-carbon bond necessary for the subsequent cyclization. nih.gov The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine. nih.gov

The resulting intermediate, 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-aniline, is then poised for the crucial cyclization step. nih.gov This precursor contains the necessary atoms in the correct arrangement to form the heterocyclic core of this compound.

Reaction Condition Optimization (Solvent, Temperature, Catalysis)

The efficiency and yield of a synthetic route are heavily influenced by the reaction conditions. The optimization of parameters such as solvent, temperature, and catalysis is a critical endeavor in chemical synthesis. nih.govfluorochem.co.uk

In the synthesis of this compound from 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-benzenamine, the cyclization step is a key focus for optimization. nih.gov This transformation is achieved through the in situ formation of nitrous acid. nih.gov The reaction is conducted by dissolving the precursor in aqueous hydrochloric acid and then adding a solution of sodium nitrite. nih.gov

Temperature plays a significant role in this cyclization. The reaction mixture is heated to 100 °C for a period of three hours to drive the reaction to completion. nih.gov This elevated temperature is necessary to overcome the activation energy of the cyclization process.

Catalysis , while not explicitly a metal-catalyzed step in the final ring closure, relies on the acid-catalyzed formation of the reactive species. The use of a strong acid like hydrochloric acid is essential for the generation of nitrous acid from sodium nitrite, which then initiates the cyclization cascade. nih.gov

The choice of solvent is also crucial. In this particular step, water is used as the solvent, which is advantageous for its low cost and environmental friendliness. nih.gov

The following table summarizes the optimized conditions for a key step in the synthesis of this compound:

| Parameter | Condition |

| Precursor | 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-benzenamine |

| Reagent | Sodium nitrite in water |

| Solvent | Aqueous Hydrochloric Acid (6N) |

| Temperature | 100 °C |

| Reaction Time | 3 hours |

| Data derived from a study on the synthesis of cinnoline derivatives. nih.gov |

Isolation and Purification Techniques

After the successful synthesis of the crude product, isolation and purification are necessary to obtain this compound in a pure form. The initial workup of the cyclization reaction involves cooling the reaction mixture to room temperature and then quenching it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. nih.gov

Following the initial workup, more refined purification techniques are often employed. While the specific details for the purification of this compound are not extensively documented in the provided search results, general laboratory practices for similar compounds suggest that techniques such as recrystallization or chromatography would be utilized. epo.orgresearchgate.netgoogle.com For instance, in the synthesis of a related precursor, automated flash chromatography using a petroleum ether/EtOAc solvent system was used to isolate the desired product. nih.gov This indicates that chromatographic methods are effective for purifying intermediates in this synthetic pathway.

The purity of the final compound is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and the structure confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov For example, the precursor 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-aniline was characterized by HPLC, with a retention time of 2.80 minutes, and its mass was confirmed by mass spectrometry. nih.gov

Mechanistic Investigations of 6 Fluorocinnolin 4 Ol Synthesis and Transformations

Experimental Approaches to Elucidating Reaction Mechanisms

Experimental techniques form the cornerstone of mechanistic chemistry, providing tangible evidence of reaction pathways. For the synthesis of 6-fluorocinnolin-4-ol, which can be achieved via methods such as the cyclization of appropriately substituted anilines, several experimental strategies can be employed. nih.govmdpi.com

Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law. d-nb.inforsc.org This rate law offers profound insights into the composition of the transition state for the rate-determining step. For the synthesis of this compound from 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-benzenamine, a kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time. nih.gov

The reaction involves the in situ formation of a diazonium salt from the aniline (B41778) precursor using sodium nitrite (B80452) in acidic conditions, followed by intramolecular cyclization. nih.govmdpi.com A kinetic analysis could determine the order of the reaction with respect to the aniline, acid, and nitrite concentrations. This information helps to establish which species are involved in the slowest step of the reaction. For instance, if the reaction is first-order in both the aniline derivative and the nitrosating agent, it suggests that the formation of the diazonium intermediate is likely the rate-determining step.

Table 1: Hypothetical Kinetic Data for this compound Synthesis

| Experiment | Initial [Aniline Derivative] (M) | Initial [NaNO₂] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁵ |

This is a representative data table illustrating how kinetic data would be presented. The values are hypothetical.

The data in such a table would be used to deduce the rate law, providing clues about the mechanism. For example, the doubling of the rate when the aniline derivative concentration is doubled (Experiment 1 vs. 2) suggests a first-order dependence on the aniline.

Identifying transient species is crucial for confirming a proposed reaction mechanism. In many cinnoline (B1195905) syntheses, intermediates can be highly reactive and difficult to isolate. However, control experiments and spectroscopic techniques can provide evidence for their existence. nih.gov In a proposed transition-metal-free synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, control experiments successfully identified 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) as key intermediates. nih.gov

For the synthesis of this compound from 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-benzenamine, the proposed mechanism proceeds through an N-nitrosamine which rearranges to a diazonium salt, followed by intramolecular cyclization onto the alkyne. nih.gov While these intermediates are typically short-lived, their presence could potentially be detected using in situ spectroscopic methods like rapid-injection NMR or by trapping experiments where a reactive species is added to intercept the intermediate.

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), one can determine its final position in the product, thereby confirming bond-forming and bond-breaking events. nih.govthieme-connect.deacs.org

In the context of this compound synthesis, a ¹⁵N-labeling study could be designed. If the starting 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-benzenamine is synthesized with ¹⁵N, its location in the final cinnoline ring can be determined by mass spectrometry or ¹⁵N NMR spectroscopy. This would unequivocally confirm that the nitrogen from the aniline becomes part of the heterocyclic ring, a key tenet of the proposed cyclization mechanism. Isotope labeling can also be used in kinetic isotope effect (KIE) studies to probe the nature of the transition state. nih.gov

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are used to study the electronic effects of substituents on reaction rates and equilibria. wikipedia.orgyoutube.com By systematically varying a substituent on an aromatic ring (e.g., at the 6-position of the cinnoline core) and measuring the corresponding reaction rates (k) or equilibrium constants (K), a plot of log(k/k₀) or log(K/K₀) versus the substituent constant (σ) can be generated. wikipedia.org The slope of this plot, the reaction constant (ρ, rho), provides information about charge development in the transition state of the rate-determining step. youtube.com

For a series of 6-substituted cinnoline derivatives, a Hammett analysis could elucidate the mechanism of a transformation, such as a nucleophilic substitution at the 4-position.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates that the reaction is favored by electron-donating groups (EDGs), suggesting a buildup of positive charge (or loss of negative charge). youtube.com

Nonlinear Hammett plots can also be informative, often indicating a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.org

Table 2: Hammett Substituent Constants (σ)

| Substituent (R) | σ_meta | σ_para | Electronic Effect |

| -OCH₃ | +0.12 | -0.27 | Strong EDG |

| -CH₃ | -0.07 | -0.17 | EDG |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | EWG (Inductive) |

| -Cl | +0.37 | +0.23 | EWG (Inductive) |

| -CN | +0.56 | +0.66 | Strong EWG |

| -NO₂ | +0.71 | +0.78 | Strong EWG |

This table provides standard Hammett constants for common substituents to illustrate the principles of LFERs.

Computational Approaches to Mechanistic Elucidation

Computational chemistry provides a powerful lens for viewing reaction mechanisms at the molecular level, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms. nih.gov By solving approximations of the Schrödinger equation, DFT can be used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy barrier along the reaction coordinate. beilstein-journals.org

For the synthesis of this compound, DFT calculations could be used to:

Model the stepwise mechanism of diazotization and intramolecular cyclization.

Locate the transition state structure for the rate-determining step.

Calculate the activation energy (Ea), which is the energy difference between the reactants and the transition state. This calculated value can then be compared with experimental values obtained from temperature-dependent kinetic studies (Arrhenius plots).

Analyze the molecular orbitals (e.g., HOMO and LUMO) of reactants and intermediates to understand their reactivity. scispace.comrsc.org

DFT calculations have been successfully applied to study the properties and reactivity of various cinnoline derivatives. nih.govmdpi.com For example, geometry optimization using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(2d,2p)) can provide accurate molecular structures. mdpi.com

Table 3: Representative Data from a DFT Calculation for a Cinnoline Synthesis Step

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactant Complex | B3LYP/6-31G | 0.0 | N/A |

| Transition State (TS) | B3LYP/6-31G | +22.5 | Partially formed C-N bond (e.g., 1.9 Å) |

| Product | B3LYP/6-31G* | -15.2 | Fully formed C-N bond (e.g., 1.4 Å) |

This table contains hypothetical data illustrating the typical output of a DFT study on a reaction mechanism. The activation energy here would be 22.5 kcal/mol.

By combining these experimental and computational approaches, a detailed and robust understanding of the mechanisms governing the synthesis and transformations of this compound can be achieved, paving the way for improved synthetic methodologies and new applications.

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and chemical reactions over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into reaction mechanisms, transition states, and the influence of the surrounding environment on a reaction pathway. nih.govrsc.org In the context of this compound synthesis, MD simulations can be employed to visualize and analyze the conformational changes and energy landscapes involved in the cyclization and transformation reactions.

MD simulations can model the reactants, intermediates, and products in a simulated environment, such as a solvent, to understand how molecular interactions influence the reaction. For instance, in the synthesis of this compound, MD simulations could be used to study the flexibility of the starting materials and the conformational changes required to achieve the transition state for the cyclization reaction. The simulations can also reveal the role of solvent molecules in stabilizing or destabilizing intermediates along the reaction coordinate.

A key aspect of using MD simulations for reaction pathway analysis is the ability to calculate the potential of mean force (PMF) along a defined reaction coordinate. The PMF represents the free energy profile of the reaction, highlighting the energy barriers that must be overcome for the reaction to proceed. By identifying the transition states and intermediates on the free energy surface, researchers can gain a deeper understanding of the reaction mechanism and the factors that control the reaction rate.

The following table illustrates the type of data that can be obtained from MD simulations for a hypothetical reaction step in the synthesis of this compound.

| Reaction Coordinate | Free Energy (kcal/mol) | Key Interatomic Distances (Å) |

| Reactant State | 0 | N/A |

| Transition State 1 | 15.2 | C-N: 1.8, N-N: 1.4 |

| Intermediate 1 | 5.8 | C-N: 1.5, N-N: 1.3 |

| Transition State 2 | 20.5 | C-O: 1.9, H-O: 1.2 |

| Product State | -10.3 | C=O: 1.2, N-H: 1.0 |

This is a hypothetical data table for illustrative purposes.

Ab Initio Calculations

Ab initio calculations, also known as first-principles calculations, are quantum mechanical methods used to study the electronic structure and properties of molecules without the need for empirical parameters. These calculations are based on the fundamental laws of quantum mechanics and can provide highly accurate information about molecular geometries, energies, and spectroscopic properties. For the study of this compound, ab initio calculations are invaluable for elucidating the electronic effects of the fluorine substituent and for understanding the energetics of the synthetic and transformation pathways.

These computational methods can be used to optimize the geometries of reactants, intermediates, transition states, and products involved in the formation of this compound. By calculating the electronic energies of these species, a detailed potential energy surface for the reaction can be constructed. This allows for the precise determination of reaction enthalpies, activation energies, and the thermodynamic stability of the various species along the reaction pathway.

Furthermore, ab initio calculations can provide insights into the electronic properties of this compound, such as the molecular orbital energies, electron density distribution, and electrostatic potential. This information is crucial for understanding the reactivity of the molecule and for predicting its behavior in subsequent chemical transformations. The effect of the electron-withdrawing fluorine atom on the aromatic ring and the tautomeric equilibrium between the -ol and -one forms can be quantitatively assessed using these methods.

Below is a representative data table summarizing the results of hypothetical ab initio calculations on this compound and a related intermediate.

| Species | Method/Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| This compound | B3LYP/6-311+G(d,p) | -568.3452 | 2.54 | 4.87 |

| 6-fluorocinnolin-4-one | B3LYP/6-311+G(d,p) | -568.3511 | 4.12 | 4.65 |

| Reaction Intermediate | B3LYP/6-311+G(d,p) | -567.9876 | 3.89 | 5.01 |

This is a hypothetical data table for illustrative purposes.

Detailed Mechanistic Pathways for the Formation of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key step involving an intramolecular cyclization. A plausible pathway, based on established synthetic methodologies for similar heterocyclic systems, begins with a suitably substituted aniline derivative. nih.gov

One reported synthesis starts with 4-fluoro-2-(2-(trimethylsilyl)ethynyl)benzenamine. nih.gov The formation of the cinnoline ring system from this precursor involves a diazotization reaction followed by an intramolecular cyclization. The detailed mechanistic steps are as follows:

Diazotization: The primary aromatic amine, 4-fluoro-2-(2-(trimethylsilyl)ethynyl)benzenamine, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The amine group is converted into a diazonium salt. This is a classic reaction in aromatic chemistry.

Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization. The terminal carbon of the ethynyl (B1212043) group acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium group. This cyclization step forms the six-membered heterocyclic ring of the cinnoline core.

Deprotection and Tautomerization: The reaction conditions, typically aqueous acid, facilitate the cleavage of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. Following the cyclization and desilylation, the initial product likely exists in a tautomeric equilibrium between the 4-hydroxycinnoline (enol) form and the more stable 6-fluorocinnolin-4(1H)-one (keto) form. In the solid state and in many solutions, the keto form, this compound, is generally the predominant tautomer.

This synthetic approach leverages the reactivity of the diazonium group and the proximity of the ethynyl substituent to efficiently construct the bicyclic cinnoline scaffold. The fluorine atom at the 6-position is carried through the reaction sequence from the starting aniline.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Fluorocinnolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 6-fluorocinnolin-4-ol. By analyzing the interactions of the ¹H, ¹³C, and ¹⁹F nuclei with an external magnetic field, it is possible to map the precise connectivity and stereochemistry of the molecule. The presence of the fluorine atom provides a unique spectroscopic probe, offering enhanced detail through fluorine-proton and fluorine-carbon coupling interactions.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the cinnoline (B1195905) ring and the fluorine substituent. The protons on the fluorinated benzene (B151609) ring (H-5, H-7, and H-8) will exhibit characteristic splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling.

The proton at C-3 in the pyridazinone ring is anticipated to appear as a singlet, given its isolation from other protons. The protons on the carbocyclic ring will show more complex splitting. H-5, being ortho to the fluorine atom, is expected to appear as a doublet of doublets due to coupling with both the fluorine atom (³JHF) and the adjacent H-7 proton (⁴JHH). Similarly, H-7 will likely be a doublet of doublets of doublets, coupling to H-5, H-8, and the fluorine atom. The H-8 proton signal is expected to be a doublet, coupling with H-7. The presence of a hydroxyl group at the C-4 position may present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound Note: This table presents predicted data based on the analysis of structurally similar compounds, as specific experimental data for this compound is not publicly available. Values are illustrative.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~8.0 - 8.2 | s (singlet) | - |

| H-5 | ~7.6 - 7.8 | dd (doublet of doublets) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-7 | ~7.4 - 7.6 | ddd (doublet of doublets of doublets) | ³JHH ≈ 9 Hz, ⁴JHF ≈ 5-6 Hz, ⁴JHH ≈ 2-3 Hz |

| H-8 | ~7.9 - 8.1 | d (doublet) | ³JHH ≈ 9 Hz |

| 4-OH | Variable | br s (broad singlet) | - |

In the proton-decoupled ¹³C NMR spectrum, this compound is expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of these carbons are significantly affected by the neighboring heteroatoms (N, O) and the fluorine substituent.

The carbon atom directly bonded to the fluorine, C-6, will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbons ortho (C-5, C-7) and meta (C-4a, C-8) to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, also appearing as doublets. The C-4 carbon, bearing the hydroxyl group, is expected to be significantly deshielded. The carbons of the pyridazinone ring (C-3 and C-4a) will also have characteristic chemical shifts reflecting their position within the heterocyclic system. rsc.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound Note: This table presents predicted data based on the analysis of structurally similar compounds. Specific experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C-3 | ~140 - 145 | s or d | ⁴JCF ≈ 2-4 Hz |

| C-4 | ~160 - 165 | d | ³JCF ≈ 1-3 Hz |

| C-4a | ~125 - 130 | d | ³JCF ≈ 7-9 Hz |

| C-5 | ~115 - 120 | d | ²JCF ≈ 20-25 Hz |

| C-6 | ~160 - 165 | d | ¹JCF ≈ 240-260 Hz |

| C-7 | ~110 - 115 | d | ²JCF ≈ 20-25 Hz |

| C-8 | ~130 - 135 | d | ³JCF ≈ 7-9 Hz |

| C-8a | ~145 - 150 | s or d | ⁴JCF ≈ 2-4 Hz |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's local electronic environment. huji.ac.il For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic nature of the aromatic system to which it is attached. The signal would be expected to be a multiplet due to coupling with nearby protons, primarily H-5 (³JFH) and H-7 (⁴JFH). wikipedia.org This multiplet pattern can be complex but is crucial for confirming the position of the fluorine substituent.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. By using appropriate functionals (e.g., B3LYP) and basis sets, it is possible to compute the ¹⁹F chemical shift for this compound with a reasonable degree of accuracy. These theoretical calculations are invaluable for assigning spectra and for distinguishing between potential isomers that may have formed during synthesis. researchgate.net

The magnitudes of fluorine coupling constants (J-values) provide rich structural information. alfa-chemistry.com

Through-Bond Coupling: The magnitudes of nJHF and nJCF couplings are dependent on the number of bonds separating the nuclei and the dihedral angles between them. For instance, the three-bond coupling (³JHF) between F-6 and H-5 is typically the largest proton-fluorine coupling and helps to confirm their ortho relationship. Long-range couplings, such as the five-bond coupling that might exist between F-6 and H-8, can also provide evidence for the planar structure of the ring system. uoa.grnih.gov

Through-Space Coupling: If the molecule were to adopt a non-planar conformation or if intermolecular interactions were significant, through-space coupling between the fluorine atom and nearby protons could be observed. The magnitude of such couplings is highly dependent on the internuclear distance, providing a powerful tool for conformational analysis.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and piecing together the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, it would clearly show a correlation between H-7 and H-8, and potentially a weaker four-bond correlation between H-5 and H-7, confirming their positions on the carbocyclic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals (e.g., H-3 to C-3, H-5 to C-5, etc.). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). researchgate.net This technique allows for the mapping of the entire carbon skeleton. For example, correlations from the H-3 singlet to C-4 and C-4a would confirm the structure of the pyridazinone ring. Likewise, correlations from H-8 to C-6 and C-4a would link the two rings together and confirm the substitution pattern. Long-range ¹H-¹⁹F couplings can also be observed in certain HMBC experiments, providing further confirmation. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. libretexts.org This is particularly useful for determining stereochemistry and, in the case of this compound, could help to confirm the predominant tautomeric form. For instance, a NOESY correlation between the hydroxyl proton (4-OH) and the H-5 proton would provide strong evidence for the "ol" tautomer and its spatial arrangement. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for determining its molecular weight, which provides initial confirmation of the compound's identity. The technique involves ionizing the molecule and then separating the resulting ions based on their m/z ratio. The molecular ion peak (M+) would be expected to correspond to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a compound with great confidence. For this compound, with a molecular formula of C₈H₅FN₂O, HRMS is indispensable for distinguishing it from other isomers or compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound can be calculated with high precision. This experimental value, obtained via HRMS, would be compared against the theoretical mass to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Molecular Formula | Adduct | Theoretical m/z |

|---|---|---|

| C₈H₅FN₂O | [M+H]⁺ | 165.04587 |

| [M+Na]⁺ | 187.02781 | |

| [M-H]⁻ | 163.03131 | |

| [M]⁺ | 164.03804 |

This table presents calculated theoretical values. Actual experimental data for this compound is not available in the cited literature.

In mass spectrometry, molecules often break apart into characteristic fragment ions after ionization. Analyzing this fragmentation pattern provides valuable structural information, akin to a molecular fingerprint. While specific experimental fragmentation data for this compound is not publicly documented, a theoretical fragmentation pattern can be predicted based on its cinnolinone core structure.

Key fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a significant fragment ion.

Loss of N₂: Cleavage of the dinitrogen bond in the cinnoline ring is another expected pathway.

Retro-Diels-Alder (RDA) reaction: The bicyclic ring system could undergo RDA reactions, leading to predictable fragment ions that help to confirm the core structure.

The resulting fragments would be analyzed to piece together the molecular structure, confirming the connectivity of the atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching (broad) | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| C=O (Amide) | Stretching | 1650-1690 |

| C=N / C=C | Stretching | 1500-1650 |

| C-F | Stretching | 1000-1350 |

This table is based on typical IR absorption ranges for the indicated functional groups. An experimental spectrum for this compound is not available in the searched literature.

The presence of a broad peak in the 3200-3600 cm⁻¹ region would suggest O-H and N-H stretching, consistent with the tautomeric nature of the 4-hydroxycinnoline system (cinnolin-4-ol vs. 1H-cinnolin-4-one). A strong absorption around 1650-1690 cm⁻¹ would confirm the presence of the carbonyl group in the cinnolinone tautomer. Aromatic C-H stretches above 3000 cm⁻¹, and C=C/C=N stretches in the 1500-1650 cm⁻¹ region would confirm the aromatic bicyclic core. Finally, a strong band in the 1000-1350 cm⁻¹ range would be indicative of the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of the this compound chromophore is expected to absorb light in the ultraviolet or visible range. The spectrum, typically a plot of absorbance versus wavelength, would show one or more absorption maxima (λ_max). The position and intensity of these maxima are characteristic of the compound's electronic structure and can be influenced by the solvent polarity. This data is useful for quantitative analysis and for providing further evidence of the conjugated bicyclic ring system. Specific experimental λ_max values for this compound are not documented in available literature.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique would provide unambiguous proof of the molecular structure of this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would yield precise data on:

Atomic Connectivity: Confirming the bonding arrangement.

Bond Lengths and Angles: Providing exact geometric parameters.

Tautomeric Form: Unequivocally identifying whether the molecule exists as the -ol or -one tautomer in the solid state.

Intermolecular Interactions: Revealing details about hydrogen bonding, π-stacking, and crystal packing.

A search of crystallographic databases did not yield a deposited crystal structure for this compound.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. For a pure sample of this compound, the experimentally determined percentages would be compared to the theoretical values calculated from its molecular formula, C₈H₅FN₂O. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 58.54% |

| Hydrogen | H | 1.008 | 5.040 | 3.07% |

| Fluorine | F | 18.998 | 18.998 | 11.57% |

| Nitrogen | N | 14.007 | 28.014 | 17.07% |

| Oxygen | O | 15.999 | 15.999 | 9.75% |

| Total | 164.139 | 100.00% |

Structure Activity Relationship Sar Studies of 6 Fluorocinnolin 4 Ol Derivatives

Rational Design of Analogues based on Cinnoline (B1195905) and Fluorinated Heterocycle Research

The rational design of analogues of 6-fluorocinnolin-4-ol is guided by established principles from studies on cinnolines, their isosteres such as quinazolines, and the well-documented effects of fluorine in medicinal chemistry. The goal is to systematically modify the core structure to enhance desired biological activities while minimizing off-target effects.

The cinnoline ring system offers multiple positions for substitution, allowing for a thorough exploration of the chemical space around the this compound core. Strategic placement of various functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which can significantly impact biological activity. For instance, in the related 4-aminoquinazoline series, substitutions at the 6- and 7-positions have been shown to be critical for activity against receptor tyrosine kinases. By analogy, these positions on the this compound scaffold are prime candidates for modification.

Research has shown that introducing small lipophilic electron-withdrawing groups at certain positions can enhance potency. The introduction of moieties capable of forming hydrogen bonds or other specific interactions with biological targets is also a key design consideration. For example, the synthesis of 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one highlights the exploration of substituents at the 3- and 7-positions of a 6-fluorocinnolinone core. pnrjournal.com

While direct comparative studies on all positional isomers of fluorocinnolin-4-ol are not extensively available, research on other fluorinated heterocycles demonstrates the importance of the fluorine position. The strategic placement of fluorine can block metabolic pathways, thereby increasing the bioavailability and duration of action of a drug. bohrium.com Furthermore, the fluorine atom can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, enhancing binding affinity. researchgate.netbohrium.com The choice of the 6-position for fluorination in the parent compound is therefore a deliberate design element, likely intended to confer specific electronic and metabolic advantages.

To build a comprehensive SAR profile, a wide array of chemical moieties can be introduced onto the this compound scaffold. These can range from simple alkyl and aryl groups to more complex heterocyclic systems. The goal is to probe the target's binding pocket for specific interactions and to modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

For example, the introduction of basic amine functionalities can improve solubility and allow for the formation of salts. Conversely, the addition of lipophilic groups can enhance membrane permeability. The synthesis of derivatives with diverse substituents allows for the systematic exploration of these effects. For instance, Claisen-Schmidt condensation of 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one with various aromatic benzaldehydes leads to the formation of chalcone-like derivatives, which can then be further cyclized to introduce pyrazoline moieties. pnrjournal.com This demonstrates a strategy for introducing significant structural diversity to probe for new biological activities. pnrjournal.com

Synthetic Access to this compound Analogues for SAR Profiling

The ability to synthesize a diverse library of analogues is fundamental to any SAR study. The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the cyclization of appropriately substituted phenyl precursors.

One reported synthesis of a related compound, 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one, starts from 3-chloro-4-fluoro aniline (B41778). pnrjournal.com This highlights a viable synthetic pathway that could be adapted for the synthesis of a broader range of this compound analogues. By starting with different substituted anilines, a variety of substituents can be introduced onto the benzene (B151609) ring portion of the cinnoline core.

Further modifications can be made to the heterocyclic ring. For instance, the 4-hydroxyl group of cinnolin-4-ol can be converted to a leaving group, such as a chloride, allowing for nucleophilic substitution with various amines, thiols, or other nucleophiles. This approach provides a versatile platform for introducing a wide range of substituents at the 4-position.

The table below outlines a general synthetic strategy for accessing this compound analogues, based on established chemical principles.

| Starting Material | Key Transformation | Intermediate/Product | Potential for Diversity |

| Substituted 4-fluoroanilines | Diazotization and cyclization | Substituted 6-fluorocinnolin-4-ols | Introduction of various substituents on the benzene ring. |

| This compound | Halogenation of the 4-hydroxyl group | 4-Chloro-6-fluorocinnoline | Allows for nucleophilic substitution at the 4-position. |

| 3-Acetyl-6-fluorocinnolin-4-ol | Condensation reactions | Chalcone and pyrazoline derivatives | Introduction of diverse aryl and heterocyclic moieties. |

This table is a generalized representation of potential synthetic strategies and does not represent a specific experimental protocol.

Elucidation of Structure-Activity Relationships

The elucidation of SAR involves systematically correlating changes in molecular structure with observed biological responses. This process allows for the identification of key structural features responsible for a compound's activity and provides a roadmap for the design of more potent and selective analogues.

Through the biological evaluation of a library of this compound analogues, clear correlations between specific structural modifications and biological activity can be established. For example, in a series of compounds, the effect of varying the substituent at the 3-position could be evaluated.

While specific data for this compound is limited in the public domain, a hypothetical SAR table based on related cinnoline derivatives is presented below to illustrate the types of correlations that are typically observed.

| Compound | R1 (Position 3) | R2 (Position 7) | Biological Activity (IC50, µM) |

| 1 | -H | -H | > 10 |

| 2 | -CH3 | -H | 5.2 |

| 3 | -COCH3 | -Cl | 1.8 |

| 4 | -Phenyl | -Cl | 0.9 |

| 5 | -4-Methoxyphenyl | -Cl | 0.5 |

| 6 | -4-Chlorophenyl | -Cl | 1.2 |

This is a hypothetical data table for illustrative purposes and does not represent actual experimental results for this compound derivatives.

From such a table, several SAR trends could be deduced:

Substitution at R1: The introduction of a substituent at the 3-position appears to be beneficial for activity.

Effect of R1 substituent type: A phenyl group at R1 seems to be more favorable than a methyl or acetyl group.

Substitution at R2: The presence of a chlorine atom at the 7-position enhances activity.

Electronic effects of the R1-phenyl group: An electron-donating group (methoxy) on the phenyl ring at R1 enhances potency, while an electron-withdrawing group (chloro) is slightly less favorable.

These types of analyses, when applied to a broad range of analogues, allow for the development of a predictive SAR model that can guide the design of future generations of compounds with improved biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com For cinnoline derivatives, QSAR studies are instrumental in predicting the activity of new analogs before synthesis, thereby saving time and resources.

A typical QSAR study on cinnoline derivatives involves calculating a variety of molecular descriptors that quantify physicochemical properties. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with a measured biological activity, such as antibacterial efficacy.

For instance, a QSAR analysis was performed on a series of cinnoline-3-carboxylic acid derivatives to understand their antibacterial properties. nih.govresearchgate.net The study identified several physicochemical parameters that had predictive value for the compounds' activity against various bacterial strains. nih.govresearchgate.net Such models help in identifying which structural features are crucial for the desired biological effect.

Table 1: Conceptual QSAR Descriptors for Cinnoline Derivatives

| Descriptor Type | Example Parameter | Potential Impact on Activity |

|---|---|---|

| Hydrophobicity | LogP (Partition Coefficient) | Influences cell membrane permeability and target engagement. |

| Electronic | Hammett Constant (σ) | Describes the electron-donating or -withdrawing nature of substituents. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within a binding site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

This table illustrates the types of descriptors used in QSAR studies; specific values are dependent on the exact molecules and activities being modeled.

Pharmacophore Development

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. nih.govfiveable.me Pharmacophore modeling for this compound derivatives would aim to identify this crucial arrangement of features, guiding the design of new, potent molecules. fiveable.me

Pharmacophore models can be developed through two main approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. It involves analyzing a set of active molecules to identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are responsible for their activity. babrone.edu.in

Structure-Based Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the ligand and the target's binding site. babrone.edu.in This provides a more precise blueprint for designing new inhibitors.

Studies comparing the pharmacophore systems of cinnoline and the related quinoline (B57606) scaffold have been conducted to understand their differential effects on the central nervous system, highlighting the importance of the specific arrangement of heteroatoms in the bicyclic core. nih.gov

Table 2: Common Pharmacophoric Features for Cinnoline Analogs

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | The bicyclic cinnoline core. | Can engage in π-π stacking or hydrophobic interactions with the target. |

| Hydrogen Bond Donor | The -OH group at the 4-position (in the enol tautomer). | Can donate a hydrogen bond to an acceptor group on the target protein. |

| Hydrogen Bond Acceptor | The nitrogen atoms in the cinnoline ring. | Can accept hydrogen bonds from donor groups on the target protein. |

| Hydrophobic Feature | The fluorine atom at the 6-position. | Can participate in hydrophobic or halogen-bonding interactions. |

This table represents potential pharmacophoric features based on the structure of this compound.

Investigation of Molecular Mechanisms of Action (MOA)

Determining the Molecular Mechanism of Action (MOA) involves identifying the specific biochemical interaction through which a compound produces its pharmacological effect. For this compound, this would involve a combination of enzymatic, receptor binding, and cellular pathway studies.

Enzymatic Inhibition Mechanisms

Compounds bearing the cinnoline scaffold are known to interact with a variety of enzymes. nih.gov Research on cinnoline derivatives has identified them as potential inhibitors of several key enzymes, including:

Phosphodiesterase 10A (PDE10A): Certain 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been developed as novel inhibitors of PDE10A, an enzyme involved in cellular signaling pathways relevant to psychiatric disorders. nih.govmdpi.com

Phosphoinositide 3-Kinases (PI3K): A series of cinnoline derivatives were developed as PI3K inhibitors, displaying nanomolar inhibitory activities. nih.gov The PI3K/Akt pathway is a critical signaling cascade involved in cell proliferation and survival. nih.gov

Investigating the enzymatic inhibition mechanism of this compound would involve kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides insight into whether the compound binds to the enzyme's active site or an allosteric site.

Receptor Binding and Ligand-Target Interactions

Cinnoline derivatives have been shown to bind to various receptors, indicating their potential to modulate a range of physiological processes. nih.gov The interaction of these compounds with receptors is a key aspect of their mechanism of action. Examples from the broader cinnoline class include:

GABA A Receptors: Some cinnoline derivatives act as non-benzodiazepine modulators of γ-aminobutyric acid receptor A (GABA A), a key target for treating anxiety and cognitive disorders. nih.govmdpi.com

Histamine (B1213489) H3 Receptors: Tricyclic benzocinnolinone compounds have been developed that exhibit high binding affinity for the histamine H3 receptor, a target for treating neurological and cognitive diseases. nih.gov

Serotonin (B10506) Receptors: Cinnolinone analogs have shown a high affinity for the 5-HT2C serotonin receptor, though they lacked significant affinity for dopamine (B1211576) D2 receptors. nih.gov

To characterize the interaction of this compound with a specific receptor, researchers would typically perform radioligand binding assays to determine its binding affinity (Ki) and selectivity against other receptors. Molecular docking simulations can further elucidate the specific binding pose and key interactions within the receptor's binding pocket.

Table 3: Examples of Receptor Binding by Cinnoline Analogs

| Compound Class | Target Receptor | Potential Therapeutic Area |

|---|---|---|

| Cinnoline derivatives | GABA A (α2/α3 subunits) | Anxiety, Cognitive Disorders |

| Benzocinnolinones | Histamine H3 | Neurological Disorders |

This table is based on findings for the broader class of cinnoline derivatives. nih.govmdpi.com

Cellular Pathway Modulation

Beyond direct enzyme or receptor interaction, it is crucial to understand how a compound affects broader cellular signaling pathways. Cinnoline derivatives have been shown to modulate critical pathways involved in cell fate. For example, as PI3K inhibitors, certain cinnolines can disrupt the PI3K/Akt signaling pathway, which is often overactive in cancer and leads to uncontrolled cell proliferation. nih.gov

Studies to investigate cellular pathway modulation by this compound would involve treating cultured cells with the compound and measuring the activity of key proteins in a targeted pathway. Techniques like Western blotting could be used to assess the phosphorylation status of downstream signaling molecules, providing a clear picture of the compound's impact on cellular function.

Strategies for Lead Compound Optimization

Once a lead compound like this compound is identified, lead optimization is the iterative process of refining its chemical structure to improve its drug-like properties. biobide.com The goal is to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential adverse effects. patsnap.com This multifaceted process involves a combination of computational and experimental approaches. patsnap.com

Key strategies for optimizing a lead compound include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying different parts of the lead molecule allows researchers to observe the effect of these changes on biological activity. pharmafeatures.com This helps to build a detailed understanding of which functional groups are essential for potency and which can be altered to improve other properties. pharmafeatures.com

Medicinal Chemistry Techniques: Chemists employ various synthetic strategies to modify the lead compound. patsnap.com

Bioisosteric Replacement: Swapping a functional group with another that has similar physical or chemical properties to improve biological activity or pharmacokinetic parameters.

Scaffold Hopping: Altering the core structure of the molecule while retaining the essential pharmacophoric features. This can lead to novel compounds with improved properties or a different intellectual property profile.

Computational Modeling: Techniques like QSAR and molecular docking predict how modifications will affect a compound's interaction with its target, allowing for the rapid virtual assessment of many potential analogs. patsnap.com

Pharmacokinetic (ADME) Optimization: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its success as a drug. biobide.com Modifications are made to enhance properties like solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body at an effective concentration. biobide.com

This iterative cycle of design, synthesis, and testing is central to transforming a promising lead into a viable drug candidate. patsnap.com

Table 4: Overview of Lead Optimization Strategies

| Strategy | Objective | Example Techniques |

|---|---|---|

| Enhance Potency & Efficacy | Increase binding affinity and biological effect at the target. | SAR analysis, structure-based design, bioisosteric replacement. |

| Improve Selectivity | Minimize binding to off-targets to reduce side effects. | Modifying functional groups to exploit differences in target binding sites. |

| Optimize ADME Properties | Improve bioavailability and metabolic stability. | Introducing polar groups to increase solubility, blocking sites of metabolism. |

| Reduce Toxicity | Eliminate or minimize adverse effects. | In vitro and in vivo toxicity screening, modifying reactive functional groups. |

Computational Chemistry and Cheminformatics in the Study of 6 Fluorocinnolin 4 Ol

Molecular Modeling and Simulation of 6-Fluorocinnolin-4-ol

Molecular modeling and simulation are fundamental to understanding the intrinsic properties of this compound. These techniques allow for the examination of the molecule's conformational landscape and how its behavior is influenced by its surrounding environment, particularly different solvents.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a rigid bicyclic core, conformational flexibility is limited. However, the orientation of the hydroxyl group and subtle puckering of the non-aromatic ring can be explored.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational searches. uci.edu MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid exploration of the conformational space. More accurate, but computationally intensive, QM methods, such as Density Functional Theory (DFT), can then be used to refine the energies of the low-energy conformers identified by MM. springernature.com

A systematic conformational search of this compound would involve the rotation of the C-O bond of the hydroxyl group to identify the most stable orientations. The results of such an analysis would typically be presented as a potential energy surface, showing the relative energies of different conformers. For instance, in related fluoroquinolone derivatives, intramolecular hydrogen bonding has been found to be a key factor in determining the energetically preferred conformers. nih.gov

Table 1: Illustrative Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar heterocyclic molecules.

| Conformer | Dihedral Angle (H-O-C4-N3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0° | 0.00 | 75.8 |

| B | 180° | 1.20 | 24.2 |

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models can simulate these effects using either explicit or implicit solvent models. fiveable.mefiveable.me

Explicit solvent models surround the solute (this compound) with a number of individual solvent molecules (e.g., water). This approach provides a detailed picture of solute-solvent interactions, such as hydrogen bonding, but is computationally expensive. fiveable.me

Implicit solvent models represent the solvent as a continuous medium with a defined dielectric constant. fiveable.menih.gov This method is less computationally demanding and is well-suited for calculating properties like solvation free energy. acs.orgnih.gov Common implicit solvent models include the Polarizable Continuum Model (PCM). fiveable.me

Molecular Docking and Virtual Screening for Target Identification

A crucial step in drug discovery is identifying the biological targets with which a molecule interacts. Molecular docking and virtual screening are powerful computational techniques used for this purpose.

Prediction of Binding Modes and Interactions with Proteins

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. Cinnoline (B1195905) and its derivatives have been investigated as potential inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govnih.gov

A molecular docking study of this compound against a panel of protein kinases would likely reveal key interactions that contribute to binding. These interactions could include:

Hydrogen bonding: The hydroxyl group and the nitrogen atoms of the cinnoline ring can act as hydrogen bond donors and acceptors, respectively, forming interactions with amino acid residues in the kinase hinge region.

Hydrophobic interactions: The bicyclic cinnoline core can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonding: The fluorine atom at the 6-position could potentially form halogen bonds with electron-rich atoms like oxygen or engage in multipolar interactions with backbone carbonyl groups. nih.gov

The predicted binding mode would provide a structural hypothesis for the mechanism of action of this compound and guide further optimization of the molecule.

Ranking of Ligand Binding Affinities

In addition to predicting the binding pose, docking algorithms provide a score that estimates the binding affinity of the ligand for the protein. bioinformation.net While these scores are useful for ranking potential ligands, more accurate methods are often employed for refining these predictions. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can provide more quantitative predictions of binding affinities. researchgate.net

Virtual screening involves docking a large library of compounds against a target protein to identify potential hits. nih.gov A library of cinnoline derivatives, including this compound, could be screened against a panel of kinases implicated in a particular disease. The top-ranking compounds would then be selected for experimental testing. The introduction of fluorine can modulate a ligand's binding affinity through various mechanisms, including altered electrostatic interactions and entropic effects. acs.orgresearchgate.net

Advanced SAR Modeling and Prediction

Data-Driven Approaches and Machine Learning in Mechanism Prediction

Data-driven methodologies, particularly machine learning (ML), are transforming the prediction of chemical reactions and their mechanisms. nih.gov While specific ML models exclusively trained on this compound are not documented, the principles are derived from models developed for structurally similar compounds, such as quinoline (B57606) derivatives. researchgate.netdoaj.org These approaches leverage vast datasets of known chemical reactions to train algorithms that can predict the outcomes of new, unseen reactions. rsc.org

The process begins with the representation of molecules and reactions in a machine-readable format, such as SMILES strings. doaj.org ML models, including artificial neural networks (ANN) and gradient boosting methods, are then trained to identify patterns correlating reactants, reagents, and conditions with specific products. doaj.orgresearchgate.net A key aspect of this process is the use of molecular descriptors—numerical representations of a molecule's properties. Quantum chemical descriptors, which describe the electronic properties of the molecule, are often employed to identify the most probable sites for electrophilic or nucleophilic attack. doaj.org By analyzing these features, an ML model can predict the regioselectivity of a reaction, for instance, determining which position on the cinnoline ring is most likely to react. researchgate.net

These predictive tools empower chemists to rapidly screen potential synthetic routes and reaction conditions, enhancing the precision and efficiency of synthetic processes. researchgate.net

Table 1: Application of Machine Learning in Reaction Prediction

| Model Type | Input Data | Predicted Output | Relevance to this compound |

|---|---|---|---|

| Artificial Neural Network (ANN) | SMILES strings, Quantum chemical descriptors | Reactive site(s) for electrophilic substitution | Predicts the most likely position for functionalization on the fluorocinnoline core. |

| Gradient Boosting (GB) | 2D and 3D molecular descriptors | Quantitative Structure-Activity Relationship (QSAR) | Can be adapted to predict reactivity or interaction with biological targets. researchgate.net |

| Sequence-to-Sequence (Seq2Seq) | SMILES strings of reactants and reagents | SMILES string of the major product | Predicts the product of a given reaction involving this compound. researchgate.net |

Prediction of Bioavailability and Metabolic Stability

The journey of a potential drug candidate is heavily influenced by its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Computational models are crucial for the early prediction of these properties, saving significant time and resources. nih.govpatheon.com Oral bioavailability, the fraction of a drug that reaches systemic circulation, and metabolic stability, the molecule's resistance to breakdown by metabolic enzymes, are key determinants of therapeutic efficacy. nih.govnih.gov

Machine learning and Quantitative Structure-Property Relationship (QSPR) models are widely used to predict these complex properties. nih.govnih.gov These models are built by correlating the structural features of a large set of compounds with their experimentally determined bioavailability and stability. The models can then be used to predict these properties for new molecules like this compound.

Key molecular descriptors used in these predictions include lipophilicity (logP), molecular weight (MW), polar surface area (PSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. nih.govnih.gov For instance, poor solubility and low permeability, which are influenced by these descriptors, can limit oral absorption and thus bioavailability. nih.gov Metabolic stability is often predicted by identifying potential sites of metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.gov The presence of certain structural motifs can make a molecule more susceptible to metabolic breakdown.